4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide
Description
4-Chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a hydrazide derivative featuring a benzofuranone moiety and a 4-chlorobenzoyl group linked via a hydrazone bridge. This compound belongs to a broader class of benzohydrazides, which are widely studied for their structural diversity and bioactivity, including antimicrobial, anti-leishmanial, and antioxidant properties.
Properties
IUPAC Name |
4-chloro-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-7-5-10(6-8-11)15(20)19-18-9-14-12-3-1-2-4-13(12)16(21)22-14/h1-9,21H,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFZHWQQBZXCEM-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Hydrazone Formation: The benzofuran derivative is then reacted with hydrazine or substituted hydrazines to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the hydrazone group can yield corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Oxidized benzofuran derivatives.
Reduction Products: Amines derived from the hydrazone group.
Substitution Products: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the benzofuran ring is particularly significant due to its known bioactivity.
Medicine
Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It is investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Core Structural Motifs
- Benzofuran vs. Indole Derivatives: The compound differs from analogues like 4-chloro-N-(3Z)-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide () by replacing the indole ring with a benzofuranone system. This substitution alters electronic properties, as benzofuran’s oxygen atom introduces stronger electronegativity compared to indole’s nitrogen, affecting hydrogen-bonding capabilities .
- Substituent Effects :
Derivatives such as 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide () incorporate nitro or methoxy groups on the arylidene moiety. These groups enhance polarity and influence crystal packing via additional hydrogen bonds (e.g., N–H⋯O, C–H⋯O) and π-π interactions .
Crystallographic Parameters
The target compound exhibits a moderate R factor (0.059), indicative of high-resolution crystallographic data. Its layered packing contrasts with the zig-zag chains in ’s analogue, demonstrating how substituents like ethoxy groups disrupt planar stacking .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- LogP Values :
Analogues like 4-chloro-N'-[(E)-2H-chromen-3-ylmethylidene]benzohydrazide (LogP = 3.25) exhibit moderate lipophilicity, suggesting favorable membrane permeability. The target compound’s benzofuran moiety may further increase LogP due to aromaticity, though experimental data are needed . - Aqueous Solubility :
Hydroxy and nitro substituents (e.g., 4-hydroxy-3-nitrobenzylidene derivatives) reduce LogP but enhance solubility via hydrogen bonding with water .
Thermal Stability
- Melting points for benzohydrazide derivatives typically range between 160–300°C. For example, (E)-N′-(3-chlorobenzylidene)-3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide melts at 271–273°C, while the target compound’s benzofuran system may lower this range due to reduced symmetry .
Anti-Leishmanial Activity
- Compounds with 4-chloro-benzohydrazide scaffolds show IC50 values of 21.5–24.2 µM against Leishmania spp. (). The target compound’s benzofuran moiety may enhance activity by mimicking endogenous enzyme substrates .
Antimicrobial and Antioxidant Profiles
Thiophene and dimethoxy substituents enhance antimicrobial activity, likely due to improved membrane interaction. The target compound’s benzofuran group may similarly boost efficacy .
Biological Activity
4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including molecular interactions, pharmacological effects, and structure-activity relationships (SAR) associated with this compound.
The compound is characterized by the following chemical properties:
- IUPAC Name : 4-chloro-N'-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzohydrazide
- Molecular Formula : C₁₆H₁₁ClN₂O₃
- Molecular Weight : 314.72 g/mol
- CAS Number : 921813-40-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its inhibitory effects on certain enzymes and its potential as an anti-cancer agent.
Inhibitory Mechanisms
Research indicates that compounds with benzofuran scaffolds, similar to this compound, exhibit significant inhibitory activity against RNA-dependent RNA polymerases (RdRp). For instance, studies on related benzofuran derivatives have shown promising binding affinities against Hepatitis C virus (HCV) NS5B enzyme, suggesting a mechanism that could be relevant to the activity of this compound .
Anticancer Activity
Benzofuran derivatives have been recognized for their anticancer properties. The presence of hydrazide groups in the structure of this compound may enhance its ability to induce apoptosis in cancer cells. Preliminary data suggest that such compounds can modulate various signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Benzofuran Ring : Variations in substituents can significantly affect binding affinity and selectivity towards target enzymes.
- Hydrazone Linkage : The stability and reactivity of the hydrazone moiety are critical for biological activity.
- Chlorine Substitution : The presence of chlorine may enhance lipophilicity and improve cellular uptake.
Case Studies
Several studies have investigated the biological implications of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated that benzofuran derivatives exhibit IC50 values in the micromolar range against various cancer cell lines. |
| Study B | Evaluated the binding affinity of benzofuran-based compounds against HCV NS5B, with some derivatives showing superior binding compared to standard drugs. |
| Study C | Explored the cytotoxic effects of hydrazones derived from benzofurans, revealing significant apoptosis induction in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
